molecular formula C10H11ClN2O B2799561 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one CAS No. 341965-89-7

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one

Cat. No. B2799561
CAS RN: 341965-89-7
M. Wt: 210.66
InChI Key: KKYNWSMKWAJEMG-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one, also known as 5-chloro-2-methyl-3-azetidinone, is an organic compound with a wide range of applications. It is a colorless solid that is soluble in water and has a melting point of 128-130°C. This compound has been used in the synthesis of a variety of compounds and has been studied extensively in the fields of organic and medicinal chemistry.

Scientific Research Applications

Synthetic Chemistry and Methodologies

One significant application of compounds structurally related to "1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one" is in synthetic chemistry, where they serve as key intermediates or building blocks for the synthesis of more complex molecules. For instance, compounds incorporating chloropyridinyl and azetidinone units have been utilized in the development of efficient, stereoselective synthetic routes for pharmaceuticals. The research by Fleck, Mcwhorter, DeKam, and Pearlman (2003) describes the development of a practical and stereoselective process for preparing a key intermediate in the synthesis of premafloxacin, highlighting the importance of such compounds in antibiotic development (Fleck et al., 2003).

Material Science and Engineering

In material science, the incorporation of pyridinyl and azetidinone moieties can lead to materials with novel properties. Although direct applications of "this compound" in this field were not found in the searched literature, related compounds have been studied for their potential in creating new supramolecular structures. Cheng et al. (2011) explored supramolecular structures constructed by chloropyrimidinyl derivatives, demonstrating the role of hydrogen bonding and π-π interactions in determining molecular packing and potential functionalities in materials (Cheng et al., 2011).

Pharmaceutical Research

The structural elements present in "this compound" are common in molecules with pharmacological activity. While direct evidence of this specific compound's applications in drug discovery was not identified, related research indicates the potential for developing new therapeutic agents. For example, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines derivatives, as conducted by Rahmouni et al. (2016), reveal the potential of structurally similar compounds as anticancer and anti-5-lipoxygenase agents, suggesting a broad spectrum of biological activities worth exploring (Rahmouni et al., 2016).

Safety and Hazards

It may cause skin and eye irritation. Proper handling precautions are necessary .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYNWSMKWAJEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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